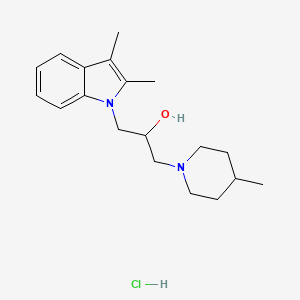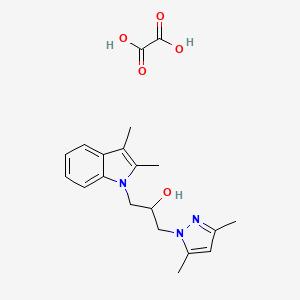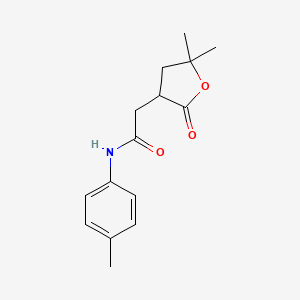
1-(2,3-Dimethylindol-1-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride
Overview
Description
1-(2,3-Dimethylindol-1-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylindol-1-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride typically involves multi-step organic reactions. The starting materials may include 2,3-dimethylindole and 4-methylpiperidine. The reaction conditions often require the use of solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethylindol-1-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylindol-1-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride involves its interaction with specific molecular targets. These may include receptors, enzymes, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dimethylindol-1-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol: The base compound without the hydrochloride salt.
1-(2,3-Dimethylindol-1-yl)-3-(4-methylpiperidin-1-yl)propan-2-one: A related compound with a ketone functional group.
Uniqueness
1-(2,3-Dimethylindol-1-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its hydrochloride salt form may also enhance its solubility and stability, making it more suitable for certain applications.
Properties
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O.ClH/c1-14-8-10-20(11-9-14)12-17(22)13-21-16(3)15(2)18-6-4-5-7-19(18)21;/h4-7,14,17,22H,8-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAVRVKLFBKEBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(CN2C(=C(C3=CC=CC=C32)C)C)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]-6-methoxypyrimidine](/img/structure/B3926747.png)
![1-(4-Ethoxyphenyl)-3-[(2-methylcyclohexyl)amino]pyrrolidine-2,5-dione](/img/structure/B3926751.png)
![N-[4-(benzyloxy)phenyl]-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B3926756.png)
![3-Amino-N~2~-(3,4-dichlorophenyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide](/img/structure/B3926761.png)
![11-(3,4-dimethoxyphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926769.png)
![5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyl-3-(2-methylpropyl)dihydrofuran-2(3H)-one](/img/structure/B3926774.png)
![N-(2,6-dimethylphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B3926785.png)
![3-bromo-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3926788.png)

![N~1~-(2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-N~2~,N~2~,3-trimethylbutane-1,2-diamine](/img/structure/B3926797.png)
![6-(allylthio)-3,3-dimethyl-8-(4-morpholinyl)-3,4-dihydro-1H-thiopyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B3926805.png)
![N-(2-bicyclo[2.2.1]heptanyl)-3-(4-chlorophenyl)sulfanylpropanamide](/img/structure/B3926811.png)
![N-(2-bicyclo[2.2.1]heptanyl)-2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide](/img/structure/B3926813.png)
